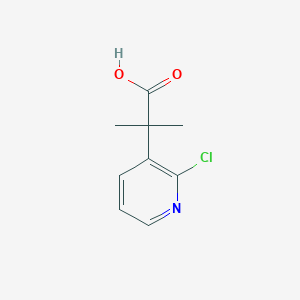

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid

Übersicht

Beschreibung

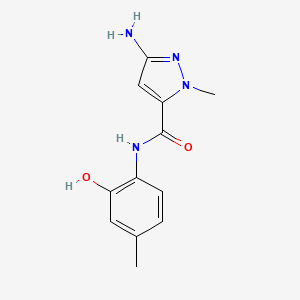

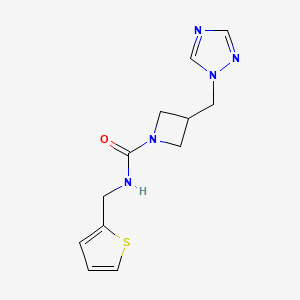

“2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” is a chemical compound with the linear formula C7H6ClNO2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” are not detailed in the available resources, pyridine derivatives are known to participate in a variety of chemical transformations . For instance, Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Probing of Nicotinic Receptors :

- A study by Zhang, Tomizawa, and Casida (2004) described the synthesis of 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates. These compounds were utilized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).

Crystal Structure and Computational Study :

- Shen, Huang, Diao, and Lei (2012) conducted a study on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, focusing on their synthesis, crystal structure, and computational study. This research provided insights into the molecular structure and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).

Glycosidation of Sterically Hindered Alcohols :

- Szpilman and Carreira (2009) explored the use of 2-chloro-2-methylpropanoic ester in the glycosidation of alcohols. This process was effective for sterically hindered alcohols, producing high yields and beta-selectivity without forming orthoester side products (Szpilman & Carreira, 2009).

Multinuclear NMR Study of Complexes :

- Tessier and Rochon (1999) conducted a multinuclear NMR study on complexes involving pyridine derivatives, providing valuable insights into the spectroscopic properties and structural details of these compounds (Tessier & Rochon, 1999).

Solid-State Versatility of Molecular Salts/Cocrystals :

- Oruganti, Nechipadappu, Khade, and Trivedi (2017) examined molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives. Their study highlighted the importance of halogen bonds in these molecular structures, contributing to the understanding of crystal stabilization (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Anaerobic Biofuel Production :

- Bastian, Liu, Meyerowitz, Snow, Chen, and Arnold (2011) demonstrated the use of engineered enzymes for the anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, in Escherichia coli. This research is significant for biofuel commercialization (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)6-4-3-5-11-7(6)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCYUAQQSCDCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)

![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)

![2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2965618.png)

![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)

![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)